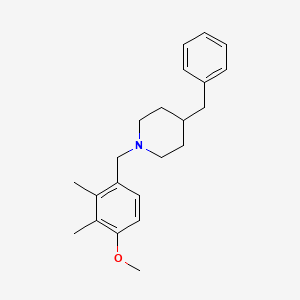![molecular formula C17H17Br2FN2O B6045823 2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6045823.png)
2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol, also known as fipronil, is a broad-spectrum insecticide that is used in agriculture, veterinary medicine, and public health. It was first introduced in 1993 and has since become one of the most widely used insecticides worldwide. Fipronil is effective against a wide range of pests, including termites, cockroaches, ants, and fleas. We will also list future directions for further research on this topic.
Wirkmechanismus
Fipronil works by targeting the gamma-aminobutyric acid (GABA) receptor in the central nervous system of insects. This receptor is responsible for regulating the flow of chloride ions into neurons, which helps to maintain the proper balance of electrical activity in the brain. Fipronil binds to the GABA receptor and blocks the flow of chloride ions, leading to hyperexcitation of the nervous system and ultimately death.
Biochemical and Physiological Effects
Fipronil has been shown to have a low toxicity to mammals, but it can have adverse effects on non-target organisms, such as bees and fish. Fipronil has been found to accumulate in the bodies of bees, which can lead to impaired learning and memory, reduced foraging efficiency, and increased mortality. Fipronil has also been shown to be toxic to fish, causing damage to the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
Fipronil is a widely used insecticide that has been extensively studied for its insecticidal properties. It is relatively easy to synthesize and has a long shelf life. However, 2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol can have adverse effects on non-target organisms, which can make it difficult to use in certain environments. In addition, 2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol can be expensive, which can limit its use in some research applications.
Zukünftige Richtungen
There are several areas of future research that could be explored with regard to 2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol. One area of interest is the development of more targeted insecticides that have fewer adverse effects on non-target organisms. Another area of interest is the study of the long-term effects of 2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol exposure on non-target organisms. Finally, there is a need for more research on the potential use of 2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol in controlling mosquito populations, particularly in areas where mosquito-borne diseases are prevalent.
Synthesemethoden
The synthesis of 2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol involves the reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)pyrazole-3-carbonitrile with 4-chloro-2,6-dimethylpyridine in the presence of a base. This reaction produces 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((2,6-dichloro-4-(trifluoromethyl)phenyl)amino)pyrazole-3-carbonitrile, which is then reacted with 4-(2,2-dichlorovinyl)-2,2-dimethyl-1,3-dioxolane in the presence of a base to produce 2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol.
Wissenschaftliche Forschungsanwendungen
Fipronil has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests, including termites, cockroaches, ants, and fleas. Fipronil has also been studied for its potential use in controlling mosquito populations. In addition, 2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has been investigated for its potential use in agriculture, particularly in the control of rice stem borers.
Eigenschaften
IUPAC Name |
2,4-dibromo-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Br2FN2O/c18-13-9-12(17(23)14(19)10-13)11-21-5-7-22(8-6-21)16-4-2-1-3-15(16)20/h1-4,9-10,23H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMRLHXVKTZQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C(=CC(=C2)Br)Br)O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Br2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(methoxymethyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6045748.png)
![N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045759.png)
![2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol](/img/structure/B6045763.png)

![N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea](/img/structure/B6045773.png)
![2-[(5-isoquinolinyloxy)methyl]-N-[1-methyl-2-(2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6045777.png)
![1-(diethylamino)-3-[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6045789.png)

![2-(methylthio)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6045802.png)

![2-[1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B6045810.png)

![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione 2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone]](/img/structure/B6045830.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6045834.png)